molecular formula C30H35NO10 B218111 Morpholinoanthracycline MX CAS No. 105026-49-1

Morpholinoanthracycline MX

Cat. No. B218111
CAS RN: 105026-49-1
M. Wt: 569.6 g/mol
InChI Key: OOJMDEXIJQBVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholinoanthracycline MX is a synthetic derivative of anthracycline, which is a class of antibiotics that have been used in chemotherapy for the treatment of various types of cancers. MX has been developed as a potential anticancer drug due to its unique chemical structure and mechanism of action.

Mechanism of Action

MX exerts its anticancer effect by inducing DNA damage and cell death. It intercalates into the DNA of cancer cells and inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of cell death pathways, including apoptosis and necrosis.
Biochemical and Physiological Effects:
MX has been shown to have several biochemical and physiological effects. It induces DNA damage and cell death, which leads to the inhibition of tumor growth. MX also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of cell death pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using MX in lab experiments is its high potency and selectivity against cancer cells. MX has been shown to be effective against various types of cancer cells, including those that are resistant to other anticancer drugs. Another advantage is its stability and solubility, which makes it easy to handle and administer. However, MX also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development and application of MX. One direction is to optimize the drug's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is to investigate the use of MX in combination with other anticancer drugs or therapies to enhance its anticancer effect. Additionally, further studies are needed to explore the potential of MX in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

MX is synthesized by modifying the chemical structure of anthracycline. The modification involves replacing the sugar moiety of anthracycline with a morpholino group, which enhances the drug's stability and reduces its toxicity. The synthesis method involves several steps, including protection and deprotection of functional groups, coupling, and purification. The final product is a yellowish powder that is soluble in water and organic solvents.

Scientific Research Applications

MX has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer cells, including breast, lung, colon, and leukemia. MX works by intercalating into the DNA of cancer cells and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to DNA damage and cell death.

properties

CAS RN

105026-49-1

Product Name

Morpholinoanthracycline MX

Molecular Formula

C30H35NO10

Molecular Weight

569.6 g/mol

IUPAC Name

9-ethyl-4,6,9,11-tetrahydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C30H35NO10/c1-3-30(38)12-16-22(19(13-30)41-20-11-17(25(33)14(2)40-20)31-7-9-39-10-8-31)29(37)24-23(27(16)35)26(34)15-5-4-6-18(32)21(15)28(24)36/h4-6,14,17,19-20,25,32-33,35,37-38H,3,7-13H2,1-2H3

InChI Key

OOJMDEXIJQBVTR-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

synonyms

morpholinoanthracycline MX

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.